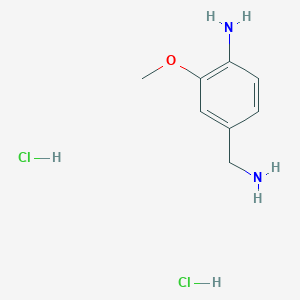

4-(Aminomethyl)-2-methoxyaniline;hydrochloride

Description

4-(Aminomethyl)-2-methoxyaniline dihydrochloride (CAS: EN300-1721327) is a synthetic building block used in pharmaceutical and chemical research. Its molecular formula is C₈H₁₃Cl₂N₂O, with a molecular weight of 233.11 g/mol. Structurally, it features a methoxy group (-OCH₃) and an aminomethyl group (-CH₂NH₂) attached to a benzene ring, stabilized as a dihydrochloride salt. This salt form enhances solubility in polar solvents like acetonitrile (ACN), as evidenced by its use in TRPV1 modulator synthesis via HATU-mediated amide coupling . It is commercially available in milligram to gram quantities, with pricing tiers such as €571.00/50mg and €1,577.00/500mg .

Properties

CAS No. |

2225146-89-2 |

|---|---|

Molecular Formula |

C8H13ClN2O |

Molecular Weight |

188.65 g/mol |

IUPAC Name |

4-(aminomethyl)-2-methoxyaniline;hydrochloride |

InChI |

InChI=1S/C8H12N2O.ClH/c1-11-8-4-6(5-9)2-3-7(8)10;/h2-4H,5,9-10H2,1H3;1H |

InChI Key |

KKKDKTYNCHKAJM-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-methoxyaniline dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-methoxyaniline.

Formylation: The 2-methoxyaniline undergoes formylation to introduce a formyl group at the 4-position.

Reduction: The formyl group is then reduced to an aminomethyl group using a reducing agent such as sodium borohydride.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 4-(Aminomethyl)-2-methoxyaniline dihydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-methoxyaniline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

4-(Aminomethyl)-2-methoxyaniline dihydrochloride is being explored for its role as a therapeutic agent in the treatment of cancers associated with mutations in the epidermal growth factor receptor (EGFR). Research indicates that compounds similar to this one can effectively inhibit mutant forms of EGFR, which are implicated in various cancers, including:

- Lung Cancer

- Colorectal Cancer

- Breast Cancer

- Ovarian Cancer

- Pancreatic Cancer

The compound's ability to selectively target mutant EGFR while sparing wild-type EGFR could lead to reduced side effects common with traditional therapies, such as skin rashes and gastrointestinal issues .

Case Study: EGFR Mutant Inhibition

A study highlighted the efficacy of 2-(2,4,5-substituted-anilino)pyrimidine compounds, which include derivatives of 4-(Aminomethyl)-2-methoxyaniline dihydrochloride. These compounds demonstrated high potency against several mutant forms of EGFR while exhibiting lower toxicity compared to existing treatments. This selectivity suggests a promising avenue for developing new cancer therapies that minimize adverse effects .

Antibacterial Properties

In addition to its anticancer potential, 4-(Aminomethyl)-2-methoxyaniline dihydrochloride has shown antibacterial activity. Research has demonstrated that its hydrochloride salts possess significant antibacterial properties against various gram-positive bacteria. The compound was evaluated using methods such as disk diffusion and minimum inhibitory concentration (MIC) against strains like Staphylococcus aureus and Bacillus subtilis.

Data Table: Antibacterial Activity

| Compound | Bacteria Tested | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 4-Aminomethyl-2-methoxyaniline dihydrochloride | S. aureus | 15 | 32 |

| 4-Aminomethyl-2-methoxyaniline dihydrochloride | B. subtilis | 18 | 16 |

This data indicates that the compound exhibits notable effectiveness against these bacterial strains, suggesting potential applications in treating bacterial infections .

Synthesis and Characterization

The synthesis of 4-(Aminomethyl)-2-methoxyaniline dihydrochloride involves several chemical reactions, typically starting from simpler aniline derivatives. Characterization techniques such as NMR spectroscopy, FT-IR analysis, and elemental analysis are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview:

- Starting Materials : An appropriate methoxy-substituted aniline derivative.

- Reagents : Formaldehyde (for aminomethylation), hydrochloric acid (for salt formation).

- Conditions : Reflux in an appropriate solvent followed by crystallization.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-methoxyaniline dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

4-(4-(Aminomethyl)oxazol-2-yl)aniline Hydrochloride

- Molecular Formula : C₁₀H₁₂ClN₃O

- Molecular Weight : 225.67 g/mol

- Key Differences: Structural: Replaces the methoxy group with an oxazole ring, introducing a heterocyclic moiety. Applications: While 4-(Aminomethyl)-2-methoxyaniline dihydrochloride is used in TRPV1 modulator synthesis , the oxazole variant may target different biological pathways due to its heterocyclic structure.

- Solubility: Not explicitly reported, but the hydrochloride salt form likely improves water solubility compared to freebase analogs .

Dopamine Hydrochloride

- Molecular Formula: C₈H₁₁NO₂·HCl

- Molecular Weight : 189.64 g/mol

- Key Differences: Functional Groups: Contains a catechol (1,2-dihydroxybenzene) and a 2-aminoethyl side chain, contrasting with the methoxy and aminomethyl groups of the target compound. Applications: Dopamine HCl is a cardiovascular drug , whereas 4-(Aminomethyl)-2-methoxyaniline dihydrochloride is a research chemical for TRPV1-targeted analgesics . Solubility: Freely soluble in water and methanol, with insolubility in ether and toluene . Comparable polar solubility is expected for the dihydrochloride form of the target compound.

Pharmacopoeial and Regulatory Considerations

Impurity Profiles

- Impurity A(EP): (2,4-Diaminopteridin-6-yl)methanol Hydrochloride (CAS: 73978-41-3) A monohydrochloride salt with a pteridine ring system, used as a reference standard in pharmaceutical analysis. Its single HCl salt contrasts with the dihydrochloride form of the target compound, which may offer enhanced stability in acidic conditions .

- Aminopterin: A folic acid analog (CAS: 54-62-6) with a glutamic acid side chain. Unlike the target compound, it inhibits dihydrofolate reductase and is used in cancer research .

Commercial and Functional Comparison

Key Findings and Implications

Structural Impact on Reactivity: The methoxy group in 4-(Aminomethyl)-2-methoxyaniline dihydrochloride provides electron-donating effects, facilitating nucleophilic amide bond formation in TRPV1 modulator synthesis . In contrast, oxazole-containing analogs may exhibit different electronic profiles.

Salt Form Advantages: The dihydrochloride salt enhances solubility in polar aprotic solvents compared to mono-HCl salts like Dopamine HCl, which is critical for reaction efficiency .

Cost Considerations: As a specialized building block, 4-(Aminomethyl)-2-methoxyaniline dihydrochloride is priced higher (€571.00/50mg) than bulk pharmaceuticals, reflecting its niche research applications .

Biological Activity

4-(Aminomethyl)-2-methoxyaniline dihydrochloride, also known by its CAS number 2225146-89-2, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H12Cl2N2O

- Molecular Weight : 239.11 g/mol

- Structure : The compound features an aniline core with a methoxy group and an aminomethyl substituent, contributing to its reactivity and biological properties.

The biological activity of 4-(aminomethyl)-2-methoxyaniline dihydrochloride is primarily attributed to its interaction with various biological targets. The compound has been shown to exhibit:

- Inhibition of Enzymatic Activity : It acts as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Cell Cycle Regulation : Similar compounds have been noted for their ability to interfere with cyclin-dependent kinases (CDKs), impacting cell cycle progression and apoptosis.

Biological Activities

The following table summarizes the primary biological activities associated with 4-(aminomethyl)-2-methoxyaniline dihydrochloride:

Anticancer Activity

A study investigated the effects of 4-(aminomethyl)-2-methoxyaniline dihydrochloride on human cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, with IC50 values indicating potent inhibitory effects on cell proliferation. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Anti-inflammatory Effects

Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases. The study highlighted a reduction in TNF-alpha and IL-6 levels upon treatment with the compound, showcasing its role in modulating immune responses.

Research Findings

Recent findings have expanded on the pharmacological potential of 4-(aminomethyl)-2-methoxyaniline dihydrochloride:

- In vitro Studies : Various in vitro assays have confirmed its ability to inhibit key enzymes involved in cancer progression and inflammation.

- In vivo Models : Animal studies are underway to assess the efficacy and safety profile of this compound in more complex biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing 4-(Aminomethyl)-2-methoxyaniline dihydrochloride with high purity?

- Methodological Answer : The compound can be synthesized via reductive amination of 2-methoxy-4-nitrobenzaldehyde followed by hydrochlorination. Purification typically involves recrystallization from ethanol/water mixtures (1:3 v/v) to remove unreacted precursors. Confirm purity using HPLC with a C18 column (methanol:0.1% trifluoroacetic acid mobile phase) and UV detection at 254 nm .

Q. How should researchers characterize the crystalline structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal for structural elucidation. For polycrystalline samples, pair powder XRD with DFT-optimized molecular geometry to validate lattice parameters. Hydrogen-bonding networks can be analyzed via IR spectroscopy (N-H stretching at 3200–3400 cm⁻¹) and compared to similar dihydrochloride salts .

Q. What solvent systems are optimal for stability studies under varying pH conditions?

- Methodological Answer : Use aqueous buffers (pH 1–13) and polar aprotic solvents (e.g., DMSO) to assess hydrolytic stability. Monitor degradation via LC-MS over 48 hours at 40°C. Note: The compound is hygroscopic; store desiccated at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data across experimental conditions?

- Methodological Answer : Conduct systematic solubility profiling using shake-flask methods at 25°C and 37°C in buffers (pH 1.2–7.4) and biorelevant media (FaSSIF/FeSSIF). Compare results with computational predictions (e.g., COSMO-RS). Conflicting data often arise from polymorphic variations; characterize solid phases via DSC and TGA .

Q. What strategies are effective in identifying and quantifying isomeric impurities during synthesis?

- Methodological Answer : Employ chiral HPLC (Chiralpak IA column) with a hexane:isopropanol (70:30) mobile phase to separate positional isomers (e.g., 3- vs. 4-aminomethyl derivatives). Quantify impurities using a calibration curve (0.1–5% range) and validate against EP/PharmEur impurity standards .

Q. How to design forced degradation studies to establish stability-indicating assay methods?

- Methodological Answer : Expose the compound to thermal stress (80°C, 72 hours), UV light (ICH Q1B guidelines), and oxidative conditions (3% H₂O₂). Develop a gradient UPLC-PDA method (BEH C18 column, 0.1% formic acid/acetonitrile) to resolve degradation products. Validate specificity, linearity (R² > 0.999), and LOQ (<0.05%) per ICH Q2(R1) .

Q. What computational approaches predict degradation pathways under thermal stress?

- Methodological Answer : Use DFT (B3LYP/6-31G*) to model bond dissociation energies and identify labile sites (e.g., methoxy or aminomethyl groups). Molecular dynamics simulations (Amber force field) can predict aggregation behavior in solid-state formulations, which correlates with thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.